

# Application Notes and Protocols for 4-Hexyl-2,5-dimethyloxazole

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## Compound of Interest

Compound Name: 4-Hexyl-2,5-dimethyloxazole

Cat. No.: B15364156

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This document provides detailed application notes and protocols for the preparation of stock solutions of **4-Hexyl-2,5-dimethyloxazole**, a small molecule of interest in drug discovery and chemical biology.

## Chemical and Physical Properties

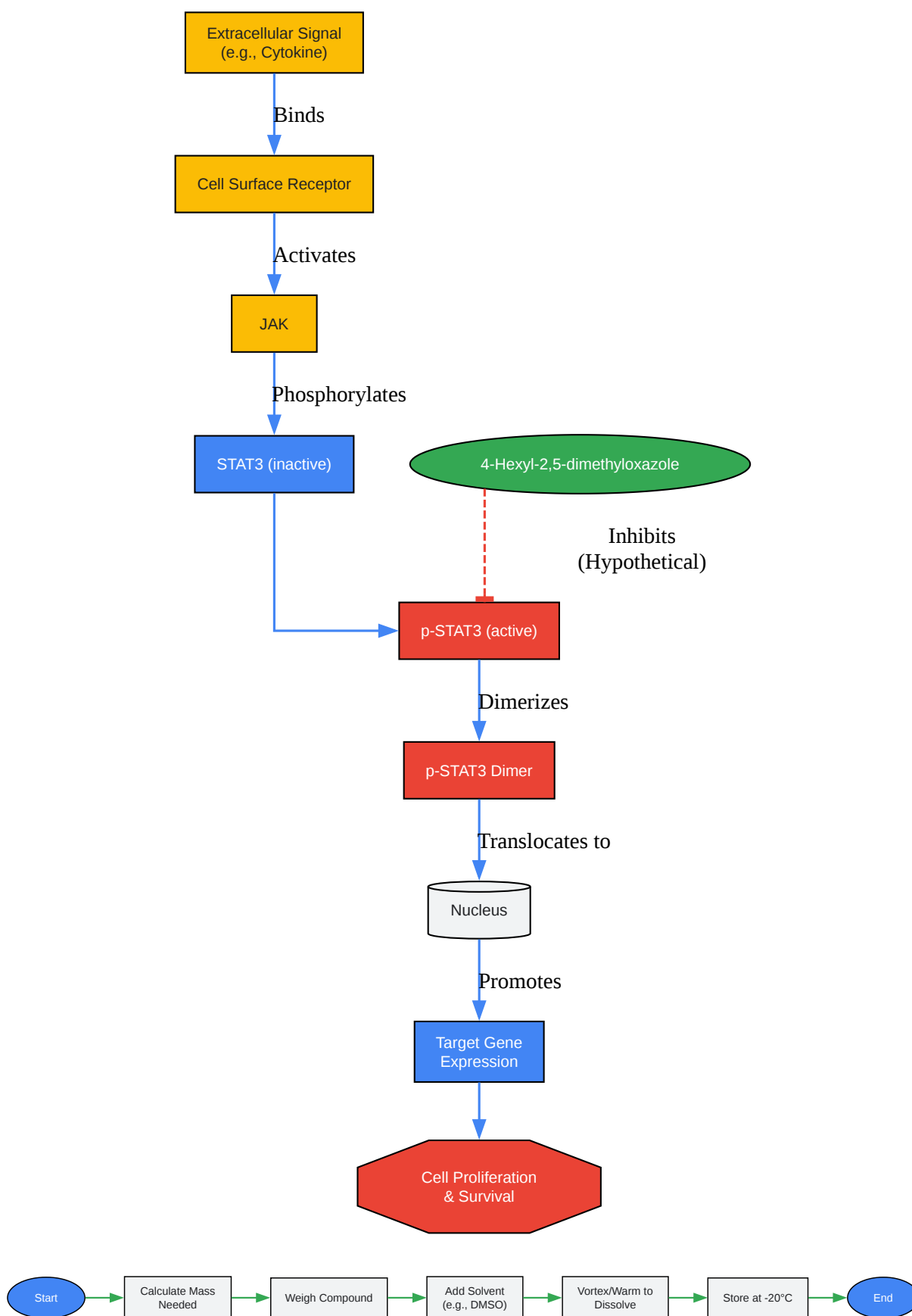
**4-Hexyl-2,5-dimethyloxazole** is an organic compound belonging to the 2,4,5-trisubstituted oxazole class. Its hydrophobic nature, indicated by its predicted low water solubility, necessitates the use of organic solvents for the preparation of stock solutions for experimental use.

Property	Value	Source
Molecular Formula	C11H19NO	PubChem
Molecular Weight	181.28 g/mol	PubChem
Appearance	Colorless to pale yellow clear liquid (estimated)	FlavScents[1]
Predicted Water Solubility	0.061 g/L	ALOGPS[2]
Predicted logP	4.27	ALOGPS[2]
Boiling Point	244.00 to 245.00 °C @ 760.00 mm Hg (estimated)	FlavScents[1]
Flash Point	202.00 °F (94.50 °C) (estimated)	FlavScents[1]

## Application Notes: A Potential Modulator of Cancer Cell Proliferation

While specific biological activities of **4-Hexyl-2,5-dimethyloxazole** are still under investigation, the oxazole scaffold is a key feature in many compounds with significant pharmacological properties.[2][3] Notably, various oxazole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization or modulating critical signaling pathways.[4][5]

Based on the known activities of structurally related oxazole compounds, a hypothetical application of **4-Hexyl-2,5-dimethyloxazole** is as a potential inhibitor of a key signaling pathway implicated in cancer, such as the STAT3 pathway. The following diagram illustrates a simplified representation of this hypothetical mechanism of action.



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